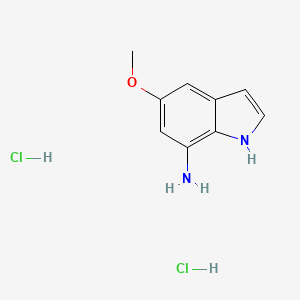

7-Amino-5-methoxyindole dihydrochloride

Description

Properties

IUPAC Name |

5-methoxy-1H-indol-7-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O.2ClH/c1-12-7-4-6-2-3-11-9(6)8(10)5-7;;/h2-5,11H,10H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASNNGSSRYSMKNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)C=CN2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

7-Amino-5-methoxyindole dihydrochloride is primarily recognized for its role in the synthesis of various bioactive compounds. Its indole structure is a key feature in many pharmacologically active molecules.

Key Applications:

- Anticancer Agents : The compound is utilized in the development of novel anticancer drugs. For instance, derivatives of 7-amino-5-methoxyindole have shown promising activity against different cancer cell lines, including lung adenocarcinoma and breast cancer cells .

- Antimicrobial Properties : Studies have demonstrated that derivatives exhibit significant antibacterial and antifungal activities against pathogens such as Staphylococcus aureus and Candida albicans . The antimicrobial efficacy can be linked to the compound's ability to disrupt microbial cell membranes or inhibit essential enzymes.

Biological Studies

The compound serves as a valuable tool in biological assays, enabling researchers to investigate enzyme activities and receptor interactions.

Case Studies:

- Enzyme Inhibition : Research has indicated that 7-amino-5-methoxyindole derivatives can inhibit certain enzymes associated with cancer progression, thereby providing insights into potential therapeutic mechanisms .

- Molecular Docking Studies : Computational studies have been conducted to predict the binding affinities of 7-amino-5-methoxyindole derivatives with various biological targets, enhancing the understanding of their action mechanisms .

Synthesis of Indole Derivatives

The compound is pivotal in synthetic organic chemistry for creating a wide range of indole derivatives through various chemical reactions.

Synthetic Pathways:

- One-Pot Reactions : Researchers have developed efficient one-pot synthesis methods that involve 7-amino-5-methoxyindole as a starting material to produce complex indole-based structures with potential biological activities .

- Functionalization : The methoxy and amino groups on the indole ring allow for further functionalization, enabling the creation of diverse chemical entities with tailored properties for specific applications .

Data Table: Summary of Applications

| Application Area | Description | Example Findings |

|---|---|---|

| Medicinal Chemistry | Synthesis of anticancer and antimicrobial agents | Active against lung adenocarcinoma; effective against S. aureus |

| Biological Studies | Enzyme inhibition and receptor interaction studies | Significant inhibition of cancer-related enzymes |

| Synthetic Chemistry | Creation of diverse indole derivatives | One-pot synthesis yielding high activity compounds |

Comparison with Similar Compounds

Research Findings and Gaps

- Synthetic Utility: The dihydrochloride form of the target compound simplifies purification and storage, a common advantage noted in indole derivatives .

- Biological Data: Direct pharmacological studies on this compound are sparse.

- Safety Profile : Dihydrochloride salts are generally safer to handle than free bases, but specific toxicity data for the target compound remains unaddressed in the evidence .

Preparation Methods

Method Description

- Reactants: 5-bromoindole and sodium methoxide (in methanol).

- Catalysts: A combination of a nitrogen-containing heterocyclic ligand (e.g., phenanthroline, bipyridine, methylimidazole) and a monovalent copper complex (cuprous bromide or cuprous chloride).

- Reaction Conditions: Temperature between 80–120 °C, reaction time 5–10 hours.

- Catalyst Ratio: Catalyst to 5-bromoindole mass ratio of 0.05–0.1:1; nitrogen ligand to copper complex ratio of 0.8–1.5:0.2–0.6.

- Sodium Methoxide Molar Ratio: 1.3–2:1 relative to 5-bromoindole.

- Solvent: Methanol solution with sodium methoxide concentration between 25–35%.

Reaction Mechanism Insight

The copper complex catalyzes the nucleophilic substitution of the bromine atom at the 5-position of the indole ring by the methoxy group from sodium methoxide. The nitrogen-containing heterocycle stabilizes the copper catalyst, enhancing selectivity and conversion efficiency.

Experimental Data

| Example | Sodium Methoxide Concentration (%) | Catalyst Ligand(s) | Copper Complex | Temp (°C) | Time (h) | Conversion (%) | Selectivity (%) | Product Purity (%) |

|---|---|---|---|---|---|---|---|---|

| 1 | 30 | Phenanthroline | Cuprous bromide | 120 | 10 | 97.1 | 95.2 | 96.1 |

| 2 | 30 | Phenanthroline | Cuprous bromide | 120 | 7 | 95.6 | 94.4 | - |

| 3 | 30 | Bipyridine | Cuprous bromide | 100 | 8 | 96.8 | 93.5 | - |

| 4 | 25 | Methylimidazole | Cuprous bromide | 120 | 10 | 95.1 | 92.4 | - |

| 5 | 35 | Phenanthroline + Bipyridine | Cuprous bromide | 120 | 10 | 97.3 | 94.7 | - |

| 6 | 30 | Phenanthroline + Bipyridine | Cuprous chloride | 100 | 9 | 96.7 | 92.1 | - |

Table 1: Summary of 5-Methoxyindole Synthesis Examples

Advantages

- High conversion rates (>95%) and selectivity (>90%).

- Use of a novel catalyst system reduces cost compared to traditional cuprous iodide catalysts.

- Mild reaction conditions without harsh reagents.

- Environmentally friendlier with reduced waste.

Formation of the Dihydrochloride Salt

The final step involves converting 7-amino-5-methoxyindole into its dihydrochloride salt to improve its stability and solubility:

- The free base is treated with hydrochloric acid (HCl) in an appropriate solvent (e.g., ethanol or water).

- The dihydrochloride salt precipitates or crystallizes upon cooling.

- The solid is filtered, washed, and dried.

This salt formation is a standard procedure for amine-containing compounds to enhance their pharmaceutical handling properties.

Summary Table of Preparation Steps

| Step | Description | Key Conditions/Notes | Outcome |

|---|---|---|---|

| 1 | Synthesis of 5-methoxyindole | Cu-catalyzed methoxylation of 5-bromoindole; 80–120 °C; 5–10 h; nitrogen ligand + Cu(I) catalyst | High yield and purity of 5-methoxyindole |

| 2 | Introduction of 7-amino group | Likely nitration at 7-position followed by reduction | Formation of 7-amino-5-methoxyindole |

| 3 | Formation of dihydrochloride salt | Treatment with HCl in solvent, crystallization | Stable 7-amino-5-methoxyindole dihydrochloride |

Research Findings and Notes

- The copper-catalyzed methoxylation method is a significant improvement over previous methods using expensive and high-dosage cuprous iodide catalysts, offering better economics and environmental profile.

- The use of nitrogen-containing heterocyclic ligands (phenanthroline, bipyridine, methylimidazole) is crucial for catalyst activity and selectivity.

- Reaction parameters such as temperature, catalyst ratio, and sodium methoxide concentration critically influence yield and purity.

- The preparation of the amino derivative and salt formation are well-established in organic synthesis but require careful control to maintain regioselectivity and compound stability.

Q & A

Q. What are the optimal synthesis conditions for 7-Amino-5-methoxyindole dihydrochloride?

Methodological Answer: Synthesis typically involves a multi-step procedure starting with indole derivatives. Key steps include:

- Methoxy group introduction : Use alkylation or demethylation reactions under inert atmospheres (e.g., nitrogen) to prevent oxidation .

- Amination : Employ reductive amination or catalytic hydrogenation with palladium catalysts for selective amine group addition .

- Salt formation : React the free base with hydrochloric acid (HCl) in anhydrous ethanol to form the dihydrochloride salt, ensuring stoichiometric excess of HCl (2:1 molar ratio) for complete protonation .

- Purification : Use reverse-phase HPLC with C18 columns and mobile phases like water/acetonitrile (0.1% TFA) to isolate high-purity product (>98%) .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Storage : Store at -20°C in airtight, light-resistant containers under nitrogen to prevent hygroscopic degradation and oxidation .

- Handling : Follow SOPs for hydrochloride salts, including PPE (gloves, lab coats) and fume hood use to minimize inhalation risks. Document training per institutional safety protocols .

- Stability monitoring : Conduct periodic HPLC analysis to detect degradation products (e.g., free base formation) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR, MS) for this compound?

Methodological Answer:

- NMR discrepancies : Compare spectra with structurally analogous compounds (e.g., 7-Methoxytryptamine dihydrochloride) to assign peaks. Use deuterated DMSO-d6 to avoid solvent interference .

- Mass spectrometry anomalies : Perform high-resolution MS (HRMS) to distinguish between isotopic clusters (e.g., chlorine isotopes in dihydrochloride) and fragmentation patterns. Cross-validate with theoretical m/z values .

- Data normalization : Use internal standards (e.g., TMS for NMR) and replicate analyses to address batch-to-batch variability .

Q. What experimental designs are recommended for studying the compound’s role in enzyme inhibition (e.g., LSD1)?

Methodological Answer:

- Enzyme assays : Use fluorogenic substrates (e.g., H3K4-methylated peptides) to measure LSD1 inhibition kinetics. Include positive controls (e.g., Bomedemstat dihydrochloride) and IC50 calculations .

- Cellular models : Treat leukemia cell lines (e.g., THP-1) with 10–100 µM concentrations and monitor H3K4 methylation via Western blot .

- Dose-response analysis : Optimize solubility in PBS (pH 7.4) or DMSO (<0.1% final concentration) to avoid solvent toxicity .

Q. How does the dihydrochloride form impact bioavailability compared to the free base in preclinical studies?

Methodological Answer:

- Solubility testing : Compare solubility in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) using shake-flask methods. Dihydrochloride salts typically exhibit 2–3x higher solubility than free bases .

- Pharmacokinetics : Administer equimolar doses (e.g., 10 mg/kg) to rodent models and measure plasma concentrations via LC-MS/MS. Dihydrochloride forms often show faster Tmax due to enhanced dissolution .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s stability under varying pH conditions?

Methodological Answer:

- Controlled stability studies : Incubate samples in buffers (pH 3–9) at 25°C and 37°C. Monitor degradation via UV-Vis (λ = 280 nm) and correlate with HPLC retention times .

- Mechanistic insights : Use Arrhenius plots to predict shelf-life. Dihydrochloride salts are prone to hydrolysis at pH >8, forming 7-Amino-5-methoxyindole free base, which may precipitate .

- Mitigation strategies : Adjust formulation pH to 4–6 and include stabilizers (e.g., ascorbic acid) for long-term storage .

Analytical Method Optimization

Q. What chromatographic methods are most effective for quantifying this compound in complex matrices?

Methodological Answer:

- HPLC conditions : Use a C18 column (5 µm, 250 mm × 4.6 mm) with a gradient of 0.1% formic acid in water (A) and acetonitrile (B). Retention time typically falls at 8–10 minutes .

- Detection : UV detection at 254 nm for indole derivatives. For trace analysis, employ tandem MS with ESI+ ionization (m/z 221.1 → 165.0) .

- Validation : Ensure linearity (R² >0.99) across 1–100 µg/mL and LOD/LOQ <0.5 µg/mL .

Advanced Synthetic Challenges

Q. How can researchers improve yield in large-scale synthesis of this compound?

Methodological Answer:

- Catalyst optimization : Screen Pd/C vs. Raney nickel for amination steps. Pd/C often provides higher yields (>85%) but requires rigorous catalyst recycling .

- Process intensification : Use flow chemistry for HCl gas introduction, ensuring precise stoichiometry and reducing side reactions .

- Byproduct management : Implement in-line IR spectroscopy to monitor reaction progress and terminate at >95% conversion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.